molecular formula C11H14N4O2S2 B11765934 N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B11765934
M. Wt: 298.4 g/mol
InChI Key: JCBGMQHCBBEPIB-UHFFFAOYSA-N
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Description

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide is a research chemical featuring the 1,2,4-triazole scaffold, a heterocycle of significant interest in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding and hydrophobic interactions with biological targets . This compound is offered for investigation into anti-inflammatory therapeutics, specifically targeting the 15-lipoxygenase (15-LOX) enzyme pathway . The 15-LOX enzyme plays a pivotal role in inflammation by catalyzing the oxidation of arachidonic acid to produce pro-inflammatory mediators; its overexpression is implicated in conditions such as asthma, atherosclerosis, and certain cancers . Researchers have found that structurally similar N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives demonstrate potent inhibitory activity against soybean 15-LOX, an established model for human 5-LOX, with some analogues exhibiting IC50 values in the sub-micromolar range, surpassing reference compounds like quercetin . Molecular docking studies on these related compounds suggest a strong binding affinity to the enzyme's active site, characterized by favorable binding free energies and key interactions with amino acid residues such as Gln598, Arg260, and Gln762, which stabilize the enzyme-inhibitor complex . Furthermore, in silico pharmacokinetic predictions for these analogues indicate promising drug-likeness properties, generally adhering to Lipinski's and Veber's rules, which points to their potential as lead compounds . This sulfonamide-derivatized triazole is presented to the scientific community as a valuable chemical tool for probing the 15-LOX pathway, optimizing lead structures, and advancing the development of novel anti-inflammatory agents.

Properties

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[4-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C11H14N4O2S2/c1-3-15-10(12-13-11(15)18)8-4-6-9(7-5-8)14-19(2,16)17/h4-7,14H,3H2,1-2H3,(H,13,18)

InChI Key

JCBGMQHCBBEPIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction.

    Introduction of the Methanesulfonamide Group:

Chemical Reactions Analysis

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes . The mercapto group plays a crucial role in this inhibition by forming covalent bonds with the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

a. N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide (CAS: 917750-41-5)

  • Structural Differences : The triazole is connected to a methylbenzenesulfonamide via a methylene (-CH2-) bridge instead of a phenyl group.
  • Impact on Properties: Molecular Weight: 312.41 g/mol (vs. ~297.38 g/mol for the target compound), suggesting higher steric bulk. Bioactivity: The methylene bridge may limit conjugation effects between the triazole and aromatic system, altering electronic interactions with biological targets .

b. Sulfentrazone Metabolite DMS (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

  • Structural Differences : The triazole is oxidized to a 4,5-dihydro-5-oxo derivative with difluoromethyl and dichlorophenyl substituents.
  • Impact on Properties :
    • Electron Withdrawing Effects : Chlorine and difluoromethyl groups enhance electrophilicity, likely increasing pesticidal activity (e.g., herbicidal action via acetolactate synthase inhibition).
    • Reactivity : The oxo group replaces the mercapto group, eliminating thiol-mediated redox or metal-binding activity.
    • Molecular Weight : Higher (~405.2 g/mol) due to halogenation, affecting membrane permeability .
Heterocyclic Core Modifications

a. Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structural Differences : Replaces the triazole with a triazine ring and introduces a sulfonylurea bridge.
  • Impact on Properties :
    • Mode of Action : Targets acetolactate synthase in plants, unlike triazole derivatives, which may interact with cytochrome P450 or other enzymes.
    • Selectivity : The sulfonylurea group confers herbicidal specificity, whereas triazole-sulfonamides may exhibit broader bioactivity .

b. Pyridazine-Triazole Hybrid (Patent: WO2024/xxxxxx)

  • Structural Differences : A pyridazine ring replaces the phenyl group, linked to a 1-methyl-1H-1,2,4-triazol-3-yl moiety.
  • Impact on Properties :
    • Solubility : Pyridazine’s nitrogen atoms enhance polarity, improving solubility compared to the phenyl-containing target compound.
    • Crystallinity : Patent claims highlight stable crystal forms, suggesting formulation advantages for pharmaceuticals .

Biological Activity

N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group and a triazole ring, which are known for their significant biological activities. Its molecular formula is C12H16N4O2S2C_{12}H_{16}N_{4}O_{2}S_{2} with a molecular weight of approximately 312.41 g/mol . The presence of an ethyl group and a mercapto group enhances its chemical reactivity and biological properties.

Biological Activity

Antimicrobial Properties
this compound has shown promising results in inhibiting various microbial strains. The triazole ring is particularly effective as it inhibits fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungal cell membranes. This mechanism suggests potential effectiveness against fungal infections.

Inhibition of Lipoxygenase
Research indicates that derivatives of this compound exhibit significant inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory processes. In vitro studies have demonstrated that certain triazole derivatives can effectively inhibit LOX activity, suggesting their potential as anti-inflammatory agents .

Synthesis Methods

The synthesis typically involves the reaction of 4-benzyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride to yield the desired sulfonamide. Various reagents such as hydrogen peroxide and sodium borohydride are employed for oxidation and reduction reactions during the synthesis process.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntifungalEffective against Candida species
AntimicrobialInhibits growth of Gram-positive bacteria
Lipoxygenase InhibitionSignificant reduction in LOX activity
CytotoxicityViability >75% at 0.25 mM concentration

Case Study: Inhibition of 15-Lipoxygenase

A study focused on the synthesis of various triazole derivatives highlighted their inhibitory potential against soybean LOX. The derivatives exhibited IC50 values indicating strong inhibition compared to standard reference compounds . This finding underscores the therapeutic potential of this compound in treating inflammatory diseases.

Q & A

Q. What are the key steps and challenges in synthesizing N-(4-(4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide?

The synthesis typically involves:

  • Triazole ring formation : Cyclization of thiosemicarbazide intermediates under reflux conditions .
  • Sulfonamide coupling : Reaction of the triazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC and NMR .

Q. Key challenges :

  • Thiol (-SH) group oxidation : Requires inert atmospheres (N₂/Ar) to prevent disulfide formation .
  • Yield optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at N4 of triazole) and sulfonamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 341.08 for C₁₂H₁₆N₄O₂S₂) .
  • Infrared (IR) Spectroscopy : Peaks at ~2560 cm⁻¹ (S-H stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across studies?

Conflicting bioactivity results (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from assay variability or structural flexibility. Methodological approach :

  • Molecular docking : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • Molecular Dynamics (MD) : Assess conformational stability of the triazole-sulfonamide scaffold in aqueous vs. lipid environments .
  • QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .

Example : A study found that ethyl substitution enhances metabolic stability compared to methyl analogs, explaining divergent pharmacokinetic profiles .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering core bioactivity?

Derivatization approaches :

  • Prodrug design : Replace the -SH group with acetyl-protected thioesters to improve oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to the sulfonamide nitrogen to enhance solubility .
  • Metabolic blocking : Introduce fluorine at the phenyl ring’s para position to reduce CYP450-mediated oxidation .

Q. Validation :

  • In vitro metabolic assays : Use liver microsomes to track metabolite formation (e.g., sulfone derivatives via oxidation) .
  • Plasma stability tests : Monitor degradation half-life at physiological pH (7.4) .

Q. How can structural elucidation resolve ambiguities in crystallographic data?

Techniques :

  • X-ray crystallography : Refine crystal structures using SHELXL (e.g., resolving disorder in the ethyl group’s orientation) .
  • DFT calculations : Compare experimental bond lengths (e.g., S-N: 1.62 Å) with theoretical values to validate geometry .

Case study : A 2024 study resolved a discrepancy in dihedral angles (triazole vs. phenyl planes) by combining high-resolution XRD (0.84 Å) with Hirshfeld surface analysis .

Contradiction Analysis

Issue : Conflicting reports on the ethyl group’s role in bioactivity.
Resolution :

  • Comparative SAR : Ethyl improves membrane permeability but reduces solubility (logP increase from 2.1 to 2.8) .
  • In vivo testing : Ethyl derivatives show longer half-lives (t₁/₂ = 6.2 h vs. 3.8 h for methyl) but require co-solvents for administration .

Future Research Directions

  • Targeted delivery : Conjugate with folate ligands for cancer-specific uptake .
  • Mechanistic studies : Investigate ROS scavenging via the -SH group in neurodegenerative models .

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